molecular formula C15H19NO4 B13164603 Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13164603
M. Wt: 277.31 g/mol
InChI Key: UXEVAEQWZNOSJV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to esterification with methyl acetate under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product is a substituted ester.

Scientific Research Applications

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H19NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-5,8,12H,6-7,9-10H2,1-2H3

InChI Key

UXEVAEQWZNOSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(C(=O)C2)CC(=O)OC

Origin of Product

United States

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